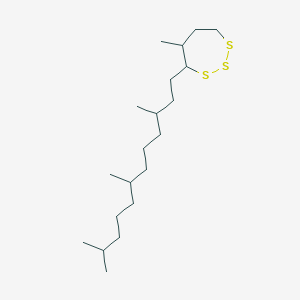
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane is a complex organic compound characterized by its unique structure, which includes a trithiepane ring and a long alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane typically involves multi-step organic reactions. The process begins with the preparation of the trithiepane ring, followed by the introduction of the alkyl chain. Common reagents used in these reactions include sulfur sources, alkyl halides, and catalysts to facilitate ring formation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
化学反应分析
Types of Reactions
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The alkyl chain can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups.
科学研究应用
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane
- 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-dithiepane
- 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-tetrathiepane
Uniqueness
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane is unique due to its specific trithiepane ring structure combined with a long alkyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
属性
CAS 编号 |
125617-58-5 |
|---|---|
分子式 |
C20H40S3 |
分子量 |
376.7 g/mol |
IUPAC 名称 |
5-methyl-4-(3,7,11-trimethyldodecyl)trithiepane |
InChI |
InChI=1S/C20H40S3/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-19(5)14-15-21-23-22-20/h16-20H,6-15H2,1-5H3 |
InChI 键 |
PQHDOVBWQWDMQL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCSSSC1CCC(C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


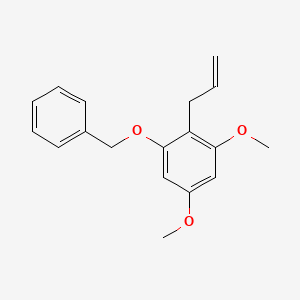
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)

![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
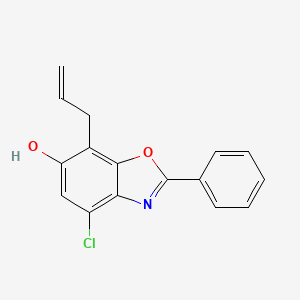
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

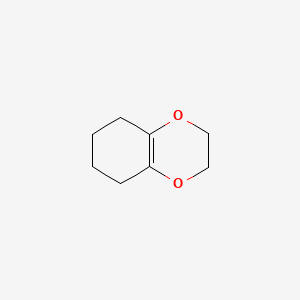

![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
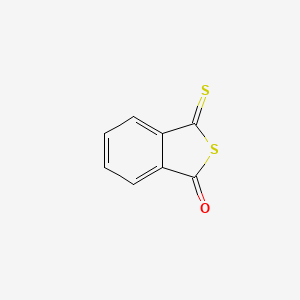
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
